6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by a 2-chloro-6-fluorophenyl group at the 4-position and a 4-methylphenyl (p-tolyl) substituent at the 1-position. This scaffold is part of a privileged class of heterocycles with demonstrated pharmacological relevance, including anticancer, antihypertensive, and enzyme inhibitory activities . Its structural complexity arises from the fusion of pyran and pyrazole rings, with substituents influencing electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O/c1-11-6-8-13(9-7-11)27-21-17(12(2)26-27)18(14(10-24)20(25)28-21)19-15(22)4-3-5-16(19)23/h3-9,18H,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGOLAVNZLXTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of dihydropyrano[2,3-c]pyrazole derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The target compound can be synthesized through a combination of nucleophilic substitutions and cycloaddition reactions, leading to the formation of the dihydropyrano framework with the desired substitutions.
- PPARγ Partial Agonism : Research indicates that compounds within the dihydropyrano[2,3-c]pyrazole class exhibit activity as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ). For instance, one study found a related compound to have an IC50 value of 0.03 mM in inhibiting PPARγ activity, suggesting potential for managing type II diabetes through modulation of adipocyte differentiation and insulin sensitivity .
- Anticancer Properties : Dihydropyrano[2,3-c]pyrazoles have also demonstrated anticancer activity. A study highlighted their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential use as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to biological targets.
- Amino Group : The amino group at position 6 is critical for receptor interaction and biological activity.
- Phenyl Substituents : Variations in the phenyl groups attached to the core structure can significantly alter pharmacological profiles.
Case Studies
- Diabetes Management : In a study evaluating several dihydropyrano[2,3-c]pyrazoles for their effects on glucose metabolism, one compound exhibited significant improvements in insulin sensitivity in diabetic models . This suggests that modifications to the core structure can yield compounds with enhanced therapeutic profiles.
- Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity. The most effective compounds were those with specific substitutions on the phenyl rings .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of these compounds:
- In Vivo Studies : Animal models have demonstrated that selected dihydropyrano[2,3-c]pyrazoles can reduce tumor size significantly while exhibiting minimal toxicity .
- Binding Affinity Studies : Competitive binding assays have revealed that some derivatives act as high-affinity ligands for PPARγ receptors .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is with a molecular weight of approximately 394.83 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of dihydropyrano[2,3-c]pyrazoles can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against K562 and MCF-7 cancer cell lines by inducing apoptosis and inhibiting cell growth .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory pathways. In particular, it has been noted for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), a target in the treatment of inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Inhibition Studies : A study focused on the inhibition of p38 MAPK demonstrated that modifications to the dihydropyrano structure could significantly enhance inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts .
- Antitumor Activity : In vitro studies on cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects, leading to further investigations into their mechanisms of action and potential as chemotherapeutic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological and physicochemical profiles of pyrano[2,3-c]pyrazole derivatives are heavily influenced by substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 2-chloro-6-fluorophenyl group combines halogen atoms (electron-withdrawing), likely enhancing lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl in ), which may improve solubility but reduce membrane permeability.
Pharmacological Activities
Target Compound Hypotheses :
Crystallographic and Structural Insights
- Dihedral Angles: In 3,4,5-trimethoxyphenyl analogs, the pyrano and pyrazole rings are nearly coplanar (dihedral angle: 4.69°), while the aryl ring is orthogonal (87.05°), influencing π-π stacking and crystal packing .
- Hydrogen Bonding : N–H···N interactions form 2D networks, critical for solid-state stability. Halogen substituents (Cl, F) may introduce additional halogen bonding motifs .
Q & A
Q. What synthetic methodologies are most efficient for preparing this pyranopyrazole derivative?
The compound is typically synthesized via multicomponent reactions (MCRs) . Key approaches include:
- Ionic liquid-catalyzed synthesis : Using [Et₃NH][HSO₄] as a catalyst, which enables high yields (90–98%) under mild conditions (60–80°C, 1–3 hours) .
- Aqueous medium synthesis : Water serves as a green solvent, reducing environmental impact. For example, reactions combining aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water at 55–60°C yield products in 78–96% efficiency .
- Microwave-assisted synthesis : While not explicitly detailed in the evidence, similar pyranopyrazole derivatives are synthesized using microwave irradiation to reduce reaction times .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
Critical spectral markers include:
- IR spectroscopy :
- NH₂ stretches at 3400–3425 cm⁻¹ and CN stretches at 2200–2201 cm⁻¹ .
- ¹H NMR :
- Aromatic protons (Ar-H) in the range δ 7.0–8.5 ppm , CH₃ groups at δ 1.78–1.91 ppm , and NH₂ protons as broad singlets near δ 6.0–6.7 ppm .
- ¹³C NMR :
- Carbonitrile (CN) at δ 116–121 ppm , pyran oxygenated carbons at δ 154–163 ppm , and aromatic carbons at δ 120–141 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 342.0540 for perfluorophenyl derivatives) confirm molecular weight .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence pharmacological activity?
- Electron-withdrawing groups (e.g., 2-chloro-6-fluoro in the target compound) enhance calcium channel blockade activity compared to electron-donating groups (e.g., methoxy). For example, a nitrophenyl analog showed vasorelaxant effects comparable to nifedipine (IC₅₀ = 0.89 µM vs. 0.62 µM for nifedipine) .
- Ortho-substituents (e.g., 2-fluorophenyl) may sterically hinder receptor binding, reducing potency compared to para-substituted analogs .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
- Comparative SAR studies : Test derivatives with systematic substituent variations (e.g., 4-bromo vs. 4-methoxy phenyl) under standardized assays (e.g., isolated aortic ring tests) .
- Computational docking : Model interactions with calcium channels (e.g., L-type channels) to identify key binding residues affected by substituent electronic properties .
Q. How can green chemistry principles optimize synthesis?
Q. What advanced techniques validate crystallographic conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
